Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by its unique structure, which includes an ethyl ester group, a dichlorophenyl moiety, and an imidazo[1,2-A]pyrimidine core
Preparation Methods
The synthesis of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate typically involves multistep reactions. One common synthetic route includes the condensation of 2,5-dichlorobenzaldehyde with ethyl cyanoacetate, followed by cyclization with guanidine to form the imidazo[1,2-A]pyrimidine core. The final step involves esterification to introduce the ethyl ester group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved in its mechanism of action are often related to signal transduction and cellular metabolism .
Comparison with Similar Compounds
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-A]pyrimidine derivatives: Other derivatives in this family may have different substituents, such as methyl or phenyl groups, which can alter their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate, with the CAS number 1426521-26-7, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H11Cl2N3O2. The structure features a dichlorophenyl group attached to an imidazo-pyrimidine core, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study synthesized a series of imidazo[1,2-A]pyrimidine derivatives and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. This compound was found to possess significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Table 1: Antimicrobial Activity Data
Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 16 (Chloramphenicol) |
Escherichia coli | 64 | 32 (Ciprofloxacin) |
Salmonella typhimurium | 128 | 64 (Ampicillin) |
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis and disrupt nucleic acid metabolism. The imidazo-pyrimidine scaffold is known to interfere with essential bacterial enzymes, leading to cell death .
Structure-Activity Relationship (SAR)
SAR studies have shown that the presence of the dichlorophenyl substituent significantly enhances the antibacterial potency of the compound. Variations in the position and type of substituents on the imidazo-pyrimidine core can lead to alterations in biological activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited increased efficacy against resistant bacterial strains .
Case Studies
- In Vivo Efficacy : A recent study evaluated the in vivo efficacy of this compound in a murine model of bacterial infection. The compound demonstrated significant survival rates in treated mice compared to controls, indicating its potential as a therapeutic agent .
- Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics. The results showed enhanced antibacterial activity against multi-drug resistant strains when used in combination therapy .
Properties
Molecular Formula |
C15H11Cl2N3O2 |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-2-22-14(21)13-12(10-8-9(16)4-5-11(10)17)19-15-18-6-3-7-20(13)15/h3-8H,2H2,1H3 |
InChI Key |
MIAOJMWKMGXZJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=N2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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